molecular formula C4H3BrN2S B1283286 5-Bromopyrimidine-2(1H)-thione CAS No. 14305-25-0

5-Bromopyrimidine-2(1H)-thione

Cat. No.: B1283286
CAS No.: 14305-25-0
M. Wt: 191.05 g/mol
InChI Key: WHXPLARVWVJQDE-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2(1H)-thione is a heterocyclic compound that contains a bromine atom and a thione group attached to a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrimidine-2(1H)-thione typically involves the bromination of pyrimidine-2-thione. One common method includes the reaction of pyrimidine-2-thione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidine-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and other reduced forms.

Scientific Research Applications

5-Bromopyrimidine-2(1H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromopyrimidine-2(1H)-thione involves its interaction with biological molecules such as DNA. It can form covalent bonds with nucleophilic sites on DNA, leading to the formation of adducts that interfere with DNA replication and transcription. This property makes it a potential candidate for use in cancer therapy as a radiosensitizer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrimidine-2(1H)-thione is unique due to the presence of both a bromine atom and a thione group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential use in biological applications make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-bromo-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXPLARVWVJQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562310
Record name 5-Bromopyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14305-25-0
Record name 5-Bromopyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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